DI-Tert-butylphenylphosphonium tetrafluoroborate

Descripción

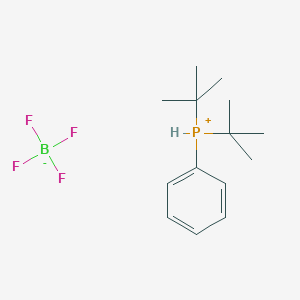

DI-Tert-butylphenylphosphonium tetrafluoroborate is a phosphonium-based ionic compound characterized by a tetrafluoroborate (BF₄⁻) anion paired with a phosphonium cation bearing tert-butyl and phenyl substituents. Phosphonium salts are widely utilized in organic synthesis as catalysts or phase-transfer agents due to their thermal stability and solubility in non-polar solvents.

Propiedades

IUPAC Name |

ditert-butyl(phenyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23P.BF4/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;2-1(3,4)5/h7-11H,1-6H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDPEVWZXUWEFR-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459231 | |

| Record name | DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612088-55-8 | |

| Record name | DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DI-Tert-butylphenylphosphonium tetrafluoroborate typically involves the reaction of tert-butylphenylphosphine with tetrafluoroboric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

tert-Butylphenylphosphine+Tetrafluoroboric acid→DI-Tert-butylphenylphosphonium tetrafluoroborate

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The process includes purification steps such as recrystallization to achieve the desired product purity.

Análisis De Reacciones Químicas

Types of Reactions: DI-Tert-butylphenylphosphonium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles such as halides and alkoxides are commonly employed.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Substituted phosphonium salts.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Catalysis in Organic Reactions

DTBPPBF4 serves as a catalyst in several organic reactions, particularly in cross-coupling reactions. It has been shown to facilitate the coupling of aryl halides with various nucleophiles, enhancing reaction efficiency and selectivity. For instance, it has been effectively used in the Hartwig-Buchwald amination of aryl halides, demonstrating comparable or superior activity to traditional phosphine ligands.

Material Science

Polymerization Processes

In material science, DTBPPBF4 has been utilized in the polymerization of various monomers. Its role as a phosphonium salt enhances the stability and reactivity of intermediates during polymer synthesis. This application is particularly relevant in developing advanced materials with tailored properties.

Case Study: Crystallization Control

Recent studies have explored the use of DTBPPBF4 in controlling crystallization processes. By introducing this compound into precursor solutions, researchers achieved a more uniform crystallization pattern, which is crucial for applications in electronics and photonics.

Biological Applications

Cell Biology and Gene Therapy

DTBPPBF4 has found applications in cell biology, particularly in cell culture and transfection processes. Its ability to modify cell membranes facilitates the delivery of genetic material into cells, making it a valuable tool in gene therapy research.

Analytical Chemistry

Chromatography

In analytical chemistry, DTBPPBF4 is employed as a reagent in chromatographic methods. Its unique chemical properties allow for the effective separation of compounds in complex mixtures, enhancing analytical sensitivity and specificity.

Mecanismo De Acción

The mechanism of action of DI-Tert-butylphenylphosphonium tetrafluoroborate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can donate or accept electrons, facilitating various chemical transformations. Its molecular targets include electrophilic centers in organic molecules, where it can form stable phosphonium intermediates.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physical Properties of Selected Tetrafluoroborate Salts

Actividad Biológica

DI-Tert-butylphenylphosphonium tetrafluoroborate (DTBP) is a quaternary phosphonium salt with significant applications in organic synthesis and catalysis. Its biological activity has garnered attention, particularly in the context of its interactions with biological systems and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₄H₂₄BF₄P

- Molecular Weight : 307.14 g/mol

- Appearance : White solid

- Melting Point : 261 °C

DTBP acts primarily as a ligand in various catalytic reactions, particularly those involving palladium complexes. Its phosphonium group can facilitate the formation of reactive intermediates, which are crucial for various coupling reactions, including the Hirao reaction and other cross-coupling methodologies. The presence of the tetrafluoroborate counterion enhances its solubility in polar solvents, making it suitable for use in biological assays and synthetic applications.

2. Anticancer Activity

Phosphonium salts have been investigated for their anticancer properties. The mechanism often involves inducing apoptosis in cancer cells through mitochondrial pathways. Studies have suggested that DTBP may enhance the efficacy of chemotherapeutic agents by acting as a drug delivery vehicle or by directly influencing cancer cell metabolism.

3. Neurotransmitter Interaction

DTBP has been noted for its affinity towards certain neurotransmitter receptors, particularly serotonin receptors (5-HT₂B). This interaction suggests potential applications in neuropharmacology, where modulation of serotonin pathways could be beneficial for treating mood disorders or other neurological conditions.

Case Studies

- Synthesis and Characterization : A study demonstrated the synthesis of DTBP and its application as a ligand in palladium-catalyzed reactions, highlighting its effectiveness in forming carbon-carbon bonds under mild conditions .

- Biological Assays : In vitro assays indicated that DTBP could enhance the activity of certain anticancer drugs, suggesting a synergistic effect when used in combination therapies .

- Antimicrobial Testing : Preliminary tests showed that DTBP exhibited moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. How is DI-Tert-butylphenylphosphonium tetrafluoroborate synthesized, and what analytical methods are used for its characterization?

- Methodology : The synthesis typically involves reacting tert-butylphenylphosphine with a fluoroborate source (e.g., BF₃·OEt₂) in a polar aprotic solvent like dichloromethane or acetonitrile under inert conditions. For example, analogous phosphonium salts are synthesized using fluorinating agents (e.g., Selectfluor) followed by ion exchange or precipitation .

- Characterization : Nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR) and mass spectrometry (MS) are critical for structural confirmation. Crystallinity and purity are assessed via X-ray diffraction (XRD) and elemental analysis. Thermal stability is evaluated using thermogravimetric analysis (TGA) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Avoid contact with moisture, as tetrafluoroborate salts can hydrolyze to release HF under acidic conditions. Waste must be neutralized and disposed of via certified chemical waste services .

Q. What are the primary applications of this compound in organic synthesis?

- Role : It serves as a phase-transfer catalyst (PTC) in biphasic reactions due to its lipophilic tert-butyl groups, which enhance solubility in non-polar solvents. It is also used as a precursor for generating phosphine ligands in transition-metal catalysis, enabling cross-coupling and asymmetric synthesis .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl groups influence the reactivity of this compound in catalytic cycles?

- Mechanistic Insight : The tert-butyl groups create steric hindrance, which can stabilize reactive intermediates (e.g., carbocations) by shielding them from nucleophilic attack. This property is exploited in Friedel-Crafts alkylation and cationic polymerization, where controlled steric effects improve selectivity and reduce side reactions .

Q. What are the stability limits of this compound under high-temperature or acidic conditions?

- Experimental Data : Thermal decomposition begins at ~200°C, as observed in TGA studies of analogous phosphonium salts. Under acidic conditions (pH < 4), hydrolysis of the BF₄⁻ anion releases HF, necessitating pH-controlled environments. Stability in ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) has been documented for high-temperature electrocatalysis .

Q. How does this compound compare to other phosphonium salts (e.g., tri-tert-butylphosphonium tetrafluoroborate) in ionic conductivity studies?

- Comparative Analysis : The phenyl group enhances π-π interactions in solid-state electrolytes, reducing ionic mobility compared to alkyl-substituted analogues. Conductivity measurements in propylene carbonate/diethyl carbonate mixtures show lower ionic diffusion coefficients (~10⁻⁶ S/cm) than LiBF₄-based systems, limiting its use in batteries but favoring solid-state applications .

Q. What strategies are employed to resolve contradictions in reported catalytic activity data for this compound?

- Data Reconciliation : Discrepancies often arise from solvent polarity differences (e.g., acetonitrile vs. toluene) or trace water content. Controlled kinetic studies under inert atmospheres and standardized substrate ratios (e.g., 1:1.2 catalyst:substrate) are recommended. Advanced DFT calculations can model steric and electronic effects to rationalize activity trends .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.